7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is characterized by the presence of a methoxybenzoyl group attached to an azabicycloheptane framework, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.2.1]heptane core, which can be derived from readily available starting materials such as cyclohexene and ammonia.
Formation of the Azabicycloheptane Core: The azabicycloheptane core is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride is reacted with the azabicycloheptane core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methoxybenzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways and its use in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with an oxygen atom in the bicyclic framework.
7-Azabicyclo[2.2.1]heptane: Lacks the methoxybenzoyl group but shares the azabicycloheptane core.
4-Methoxybenzoyl Derivatives: Compounds with the methoxybenzoyl group attached to different core structures.
Uniqueness
7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane is unique due to the combination of the methoxybenzoyl group and the azabicycloheptane core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-8-2-10(3-9-13)14(16)15-11-4-5-12(15)7-6-11/h2-3,8-9,11-12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSLPAIRGBVHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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